![molecular formula C25H23N3O3 B2413041 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898420-49-0](/img/structure/B2413041.png)
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a complex organic molecule. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones are known to have various biological activities and are found in some drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the ethoxyphenyl and phenyl groups could influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions. The quinazolinone moiety could participate in various reactions such as reduction, oxidation, or further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide and the ethoxy group could make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the complexity of the molecule .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has led to the synthesis of various novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigating their potential for analgesic and anti-inflammatory activities. A study conducted by Alagarsamy et al. (2015) synthesized a variety of these compounds and found that some showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, with only mild ulcerogenic potential. This suggests potential therapeutic applications in pain and inflammation management without the severe gastrointestinal side effects associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) (Alagarsamy et al., 2015).
Pharmacological Properties
Another study highlighted the pharmacological significance of substituted 6-bromoquinazolinones, which are known for their anti-inflammatory, analgesic, and anti-bacterial activities. Rajveer et al. (2010) focused on synthesizing 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6- bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol, aiming to evaluate their pharmacological activities. These compounds showed significant pharmacological activities, indicating their potential as a basis for developing new therapeutic agents (Rajveer et al., 2010).
Antimicrobial Agents
Desai et al. (2007) conducted a study on the synthesis of new quinazolines with potential as antimicrobial agents, highlighting the broad spectrum of biological activities possessed by quinazoline derivatives. This research underscores the versatility of quinazoline derivatives in developing new antibiotics to combat resistant microbial strains (Desai et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-21-13-11-18(12-14-21)15-24(29)27-19-7-6-8-20(16-19)28-17(2)26-23-10-5-4-9-22(23)25(28)30/h4-14,16H,3,15H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUNFAIADSHJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

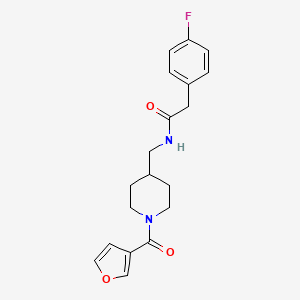
![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)
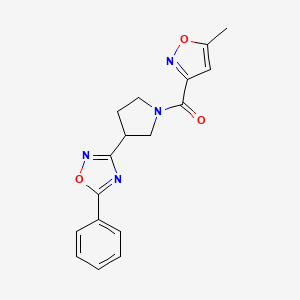

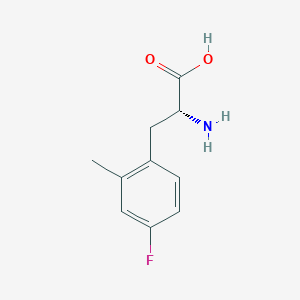
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
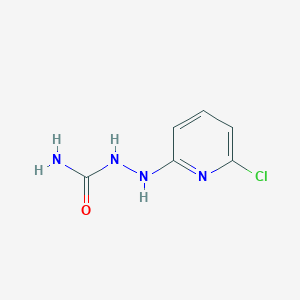
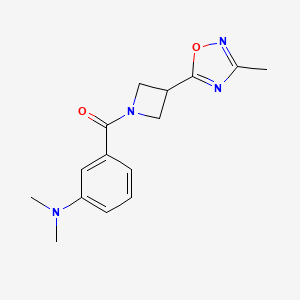

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)
![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)